molecular formula C6H5N3S B12862055 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile

4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile

Cat. No.: B12862055
M. Wt: 151.19 g/mol
InChI Key: YERKYJDDTDAQDO-UHFFFAOYSA-N
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Description

4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,4-c]pyrazole derivatives with nitriles under acidic or basic conditions to form the desired carbonitrile compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thieno[3,4-c]pyrazole derivatives .

Scientific Research Applications

4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carbonitrile

InChI

InChI=1S/C6H5N3S/c7-1-5-4-2-10-3-6(4)9-8-5/h2-3H2,(H,8,9)

InChI Key

YERKYJDDTDAQDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)NN=C2C#N

Origin of Product

United States

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